7-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the 4-fluorophenyl, 3-methylphenylmethylsulfanyl, and phenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a lead compound in drug discovery.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Phenylpyrrolo[2,3-d]pyrimidine: Lacks the additional substituents but shares the core structure.
4-Phenylpyrrolo[2,3-d]pyrimidine: Similar core with different substitution patterns.
Uniqueness
The unique combination of substituents in 7-(4-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20FN3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-4-[(3-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H20FN3S/c1-18-6-5-7-19(14-18)16-31-26-24-23(20-8-3-2-4-9-20)15-30(25(24)28-17-29-26)22-12-10-21(27)11-13-22/h2-15,17H,16H2,1H3 |
InChI Key |
GMPTYJBHCDGUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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